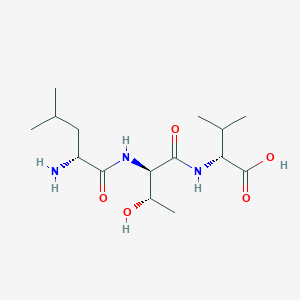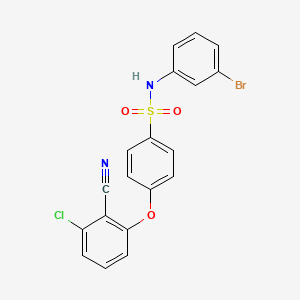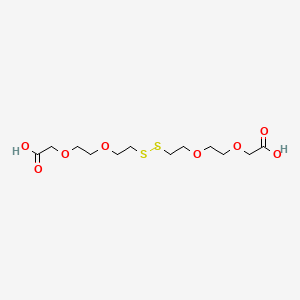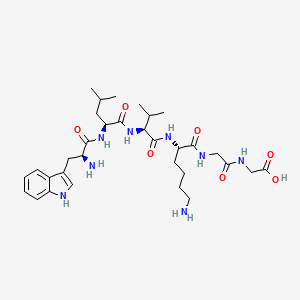![molecular formula C28H26N4O4S4 B14214674 1,1'-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione} CAS No. 596092-87-4](/img/structure/B14214674.png)
1,1'-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione} is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a hexane backbone with two pyrrolidine-2,5-dione groups, each attached to a benzothiazolyl sulfanyl moiety. The intricate structure of this compound makes it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione} typically involves multi-step organic reactions. One common method includes the reaction of hexane-1,6-diamine with 3-(1,3-benzothiazol-2-yl)sulfanyl pyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade solvents and catalysts.
化学反応の分析
Types of Reactions
1,1’-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazolyl sulfanyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.
科学的研究の応用
1,1’-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione} involves its interaction with specific molecular targets and pathways. The benzothiazolyl sulfanyl groups are known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as apoptosis or cell proliferation, making the compound a candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
- 1,1’-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]
- N,N’-(Hexane-1,6-diyl)bis(3-phenylprop-2-en-1-imine)
- 1,1’-(Hexane-1,6-diyl)bis(5-oxopyrrolidine-3-carboxylic acid)
Uniqueness
Compared to similar compounds, 1,1’-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione} stands out due to its unique combination of benzothiazolyl sulfanyl and pyrrolidine-2,5-dione groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
596092-87-4 |
|---|---|
分子式 |
C28H26N4O4S4 |
分子量 |
610.8 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-ylsulfanyl)-1-[6-[3-(1,3-benzothiazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]hexyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H26N4O4S4/c33-23-15-21(39-27-29-17-9-3-5-11-19(17)37-27)25(35)31(23)13-7-1-2-8-14-32-24(34)16-22(26(32)36)40-28-30-18-10-4-6-12-20(18)38-28/h3-6,9-12,21-22H,1-2,7-8,13-16H2 |
InChIキー |
JZYITKKXQWYNCY-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N(C1=O)CCCCCCN2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4S3)SC5=NC6=CC=CC=C6S5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14214597.png)

![Pyrazolo[3,4-A]pyrrolizine](/img/structure/B14214608.png)

![1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14214622.png)

![5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14214649.png)

![10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol](/img/structure/B14214655.png)




